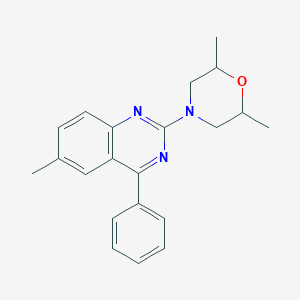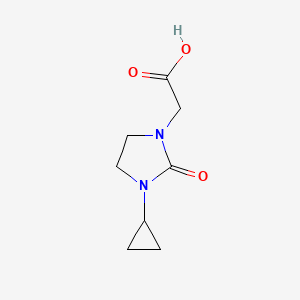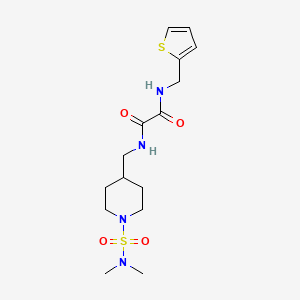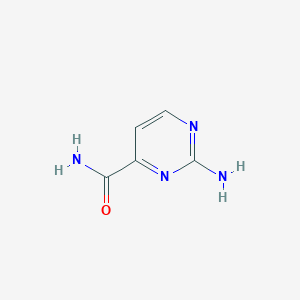![molecular formula C7H14Cl2N4O B2751220 1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride CAS No. 2470440-43-6](/img/structure/B2751220.png)
1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a 1,2,4-triazole scaffold, such as the one in your query, are common in various biologically active compounds . They are known to impart biological activity and have been used in the synthesis of a wide range of pharmaceutical drugs .
Synthesis Analysis
The synthesis of similar compounds, specifically 1,2,4-triazole derivatives, often involves starting from readily available materials and carrying out reactions in high yields via a one-pot, multi-component method .Molecular Structure Analysis
The molecular structure of these compounds typically involves a 1,2,4-triazole ring, which can be functionalized with various groups to tune their biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of hydrazonoyl halides as precursors .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, such as those synthesized by Bektaş et al. (2007), demonstrates their significant antimicrobial properties. The study explored the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, finding some compounds exhibited good to moderate activities against various microorganisms, underscoring the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Novel Organic Compounds
Efforts to synthesize new organic materials with potential applications in various scientific fields have led to the development of compounds like those reported by Hassan (2013). This study focused on synthesizing new pyrazoline and pyrazole derivatives, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate, showcasing the versatility of triazole-based compounds in organic synthesis (Hassan, 2013).
Potential Pharmacological Applications
While directly excluding information related to drug use and dosage, it's worth noting that research into triazolo and triazine derivatives often aims at uncovering their pharmacological potentials. For instance, the study by Shawali and Gomha (2002) on the regioselectivity in 1,5-electrocyclization of N-[as-triazin-3-yl]nitrilimines leading to s-triazolo[4,3-b]-as-triazin-7(8H)-ones highlights the ongoing efforts to develop novel compounds that could serve as the basis for future pharmacological agents (Shawali & Gomha, 2002).
Mecanismo De Acción
The mechanism of action of these compounds can vary widely depending on their structure and the specific functional groups present. Some 1,2,4-triazole derivatives have been found to exhibit antiviral and antitumoral activity, with the antitumoral activity due to inhibition of tubulin polymerization .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(8)7-10-9-6-4-12-3-2-11(6)7;;/h5H,2-4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLKUARMJZUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1CCOC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{2-[(6-Chloropyridin-3-yl)oxy]-1-hydroxyethylidene}-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B2751142.png)

![3-Tert-butyl-7-(2-ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2751146.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)
![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)


![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)



![1-methyl-1H-benzo[d]imidazol-5-yl cinnamate](/img/structure/B2751157.png)
![N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2751160.png)